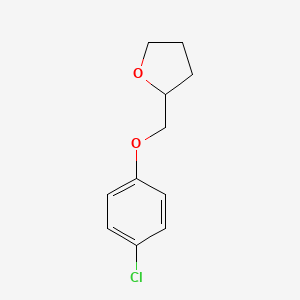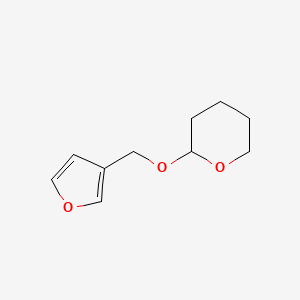
2H-Pyran, 2-(3-furanylmethoxy)tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, 2-(3-furanylmethoxy)tetrahydro- is an organic compound with the molecular formula C10H18O3. It is a derivative of 2H-pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is notable for its unique structure, which includes a tetrahydro-2H-pyran ring and a furanylmethoxy group.
Méthodes De Préparation
The synthesis of 2H-Pyran, 2-(3-furanylmethoxy)tetrahydro- can be achieved through various synthetic routes. One common method involves the reaction of tetrahydro-2H-pyran with furanylmethanol under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like dichloromethane at ambient temperature .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
2H-Pyran, 2-(3-furanylmethoxy)tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines replace the methoxy group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2H-Pyran, 2-(3-furanylmethoxy)tetrahydro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pyran derivatives.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2H-Pyran, 2-(3-furanylmethoxy)tetrahydro- involves its interaction with molecular targets such as enzymes or receptors. The furanylmethoxy group can participate in hydrogen bonding and other interactions with active sites, influencing the compound’s biological activity. The tetrahydro-2H-pyran ring provides structural stability and can affect the compound’s overall conformation and reactivity.
Comparaison Avec Des Composés Similaires
2H-Pyran, 2-(3-furanylmethoxy)tetrahydro- can be compared with other similar compounds, such as:
2H-Pyran, 2-(3-butynyloxy)tetrahydro-: This compound has a butynyloxy group instead of a furanylmethoxy group, leading to different reactivity and applications.
Tetrahydro-2H-pyran-2-ylmethoxy derivatives: These compounds have variations in the substituents on the pyran ring, affecting their chemical properties and uses.
The uniqueness of 2H-Pyran, 2-(3-furanylmethoxy)tetrahydro- lies in its specific combination of the tetrahydro-2H-pyran ring and the furanylmethoxy group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
89858-77-5 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2-(furan-3-ylmethoxy)oxane |
InChI |
InChI=1S/C10H14O3/c1-2-5-12-10(3-1)13-8-9-4-6-11-7-9/h4,6-7,10H,1-3,5,8H2 |
Clé InChI |
VLPQNQXSNOHYTR-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCC2=COC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



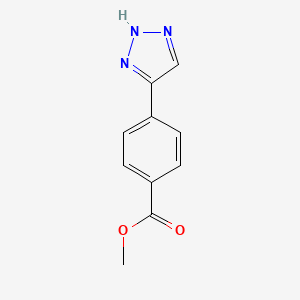
![4-Chloro-2-[4-(diethylsulfamoyl)phenyl]quinoline-6-sulfonyl fluoride](/img/structure/B12902499.png)
![6-[(4,7,7-Trimethyloctan-2-YL)oxy]-2,3-dihydro-1-benzofuran](/img/no-structure.png)
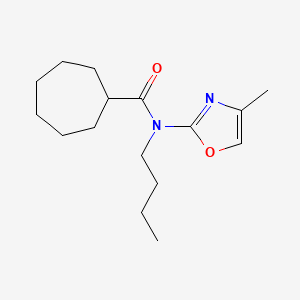
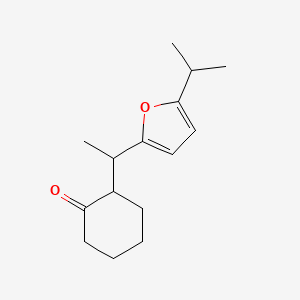

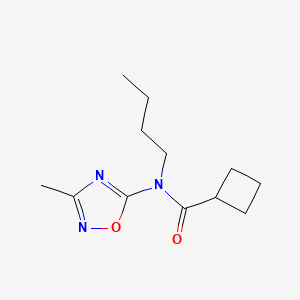
![O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine](/img/structure/B12902537.png)
![1-[4-(4-Bromophenyl)-3-(morpholin-4-yl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12902541.png)
![2-Bromo-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanone](/img/structure/B12902549.png)
